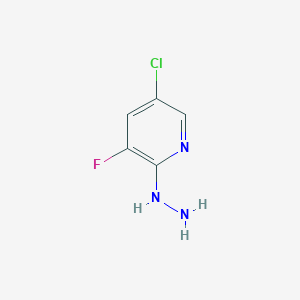

5-Chloro-3-fluoro-2-hydrazinylpyridine

Description

Substituted pyridine (B92270) hydrazines represent a class of organic compounds that have garnered considerable attention due to their versatile applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The unique combination of a pyridine ring, a hydrazine (B178648) moiety, and halogen substituents imparts a rich chemical reactivity and a diverse pharmacological potential to these molecules.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-3-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBBCECFLONWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627000 | |

| Record name | 5-Chloro-3-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248255-70-1 | |

| Record name | 5-Chloro-3-fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Fluoro 2 Hydrazinylpyridine

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 5-Chloro-3-fluoro-2-hydrazinylpyridine is critically dependent on the efficient preparation of appropriately substituted pyridine (B92270) precursors. These multi-step syntheses involve carefully controlled halogenation and functional group interconversion strategies.

Synthesis of Halogenated Pyridine Precursors

A common starting point for the synthesis of polysubstituted pyridines is the readily available 2-aminopyridine (B139424). A typical synthetic sequence commences with the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. google.com This intermediate then undergoes a Sandmeyer reaction, involving diazotization followed by treatment with a chloride source, to yield 2,3,5-trichloropyridine (B95902). google.com

The introduction of the fluorine substituent is subsequently achieved through a halogen exchange (Halex) reaction. The 2,3,5-trichloropyridine is treated with a fluoride (B91410) source, such as a mixture of cesium fluoride (CsF) and potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com This step selectively replaces one of the chlorine atoms with fluorine, leading to the formation of 5-chloro-2,3-difluoropyridine (B143520). google.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 2-Aminopyridine | 1. Chlorination 2. Diazotization (NaNO₂, HCl) 3. Sandmeyer Reaction | 2,3,5-Trichloropyridine | Not specified | Not specified |

| 2,3,5-Trichloropyridine | CsF, KF, Sulfolane, DMSO, 145-190 °C | 5-Chloro-2,3-difluoropyridine | 90 | 96.8 |

Preparation of 5-Chloro-3-fluoropyridin-2-amine and Related Intermediates

With 5-chloro-2,3-difluoropyridine in hand, the next step involves the selective introduction of an amino group at the 2-position. This is typically achieved through a nucleophilic aromatic substitution reaction with ammonia (B1221849). The reaction of 5-chloro-2,3-difluoropyridine with aqueous ammonia under pressure and heat results in the selective displacement of the fluorine atom at the 2-position to yield 5-chloro-3-fluoropyridin-2-amine.

This amino-substituted pyridine can then be further functionalized. For instance, it can be converted to a bromo derivative, 2-bromo-5-chloro-3-fluoropyridine (B79493), through a Sandmeyer-type reaction. chemicalbook.com This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the introduction of a bromide ion. chemicalbook.com This bromo-intermediate serves as another potential precursor for the subsequent hydrazinolysis step.

Hydrazinolysis Reaction Pathways and Optimization

The crucial step in the synthesis of this compound is the introduction of the hydrazinyl group, which is accomplished through a hydrazinolysis reaction. This involves the reaction of a suitable halogenated pyridine precursor with hydrazine (B178648).

Reaction Conditions and Solvent Effects

The reaction of a dihalogenated pyridine, such as 2-bromo-5-chloro-3-fluoropyridine or 2,5-dichloro-3-fluoropyridine, with hydrazine or hydrazine hydrate (B1144303) is the most direct route to this compound. The conditions for such reactions are critical and can significantly influence the yield and purity of the product.

Generally, these reactions are carried out in a suitable solvent. The choice of solvent can impact the solubility of the reactants and the rate of the reaction. A patent describing the synthesis of other 2-hydrazinopyridine (B147025) derivatives suggests that tertiary amines can be used as solvents, which can also act as an acid scavenger to neutralize the hydrogen halide formed during the reaction. google.comgoogle.com

The reaction temperature is another key parameter. While some hydrazinolysis reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Careful control of the temperature is necessary to minimize the formation of side products.

Catalytic Approaches in Hydrazine Introduction

While direct nucleophilic substitution with hydrazine is a common method, catalytic approaches for the formation of the C-N bond between a pyridine ring and a hydrazine moiety have also been explored. Palladium-catalyzed amination reactions have been shown to be effective for the synthesis of protected pyridylhydrazine derivatives. nih.gov In this approach, a 2-halopyridine (chloride, bromide, or triflate) can be coupled with a protected hydrazine derivative, such as di-tert-butyl hydrazodiformate, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The protecting groups can then be removed under mild conditions to yield the desired hydrazinylpyridine. This catalytic method offers a potential alternative route that could be adapted for the synthesis of this compound.

Mechanistic Investigations of the Hydrazinolysis Process

The hydrazinolysis of a halogenated pyridine to form a hydrazinylpyridine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comresearchgate.net In the case of a precursor like 2-bromo-5-chloro-3-fluoropyridine or 2,5-dichloro-3-fluoropyridine, the hydrazine acts as the nucleophile and attacks the electron-deficient pyridine ring.

The regioselectivity of the attack is governed by the electronic and steric effects of the substituents on the pyridine ring. The fluorine and chlorine atoms are electron-withdrawing groups, which activate the ring towards nucleophilic attack. The position of the incoming hydrazinyl group is typically directed to the carbon atom bearing the most labile leaving group. In the context of nucleophilic aromatic substitution, the lability of the halogen leaving groups generally follows the trend F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength but is explained by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com

The reaction proceeds through a two-step addition-elimination mechanism. In the first step, the hydrazine molecule attacks the carbon atom bonded to the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second, typically faster step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, and the exact pathway can be influenced by the nature of the reactants and reaction conditions. nih.govrsc.org

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity of a synthesized compound is critical for its subsequent use in research and development. This typically involves a combination of techniques to remove unreacted starting materials, byproducts, and other impurities.

Chromatographic Separation Methodologies

Column chromatography is a fundamental technique for the purification of organic compounds. For a substituted hydrazinylpyridine like this compound, a typical approach would involve silica (B1680970) gel as the stationary phase. The choice of the mobile phase (eluent) is crucial and would be determined through preliminary analysis, such as thin-layer chromatography (TLC). A common starting point for the elution of moderately polar compounds like this would be a solvent system consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents would be optimized to achieve good separation between the desired product and any impurities.

Table 1: Hypothetical Chromatographic Purification Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Detection | UV light (typically at 254 nm) |

Note: This table is illustrative and not based on published experimental data for this specific compound.

Recrystallization and Other Crystallization Techniques

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization would dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved.

The selection of an appropriate solvent is paramount. For a halogenated and fluorinated pyridine derivative, a range of organic solvents would be screened, including alcohols (e.g., ethanol (B145695), isopropanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., toluene), or mixtures thereof. The process would involve dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to form well-defined crystals.

Advanced Synthetic Strategies

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, safer, and sustainable methods.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability. While no specific flow chemistry synthesis of this compound has been reported, the synthesis of other pyridine derivatives has been successfully adapted to flow processes. numberanalytics.commdpi.comvcu.edu For the synthesis of hydrazinylpyridines, a flow process could potentially involve the reaction of a corresponding chlorofluoropyridine with hydrazine hydrate in a heated microreactor.

Chemical Reactivity and Transformation of 5 Chloro 3 Fluoro 2 Hydrazinylpyridine

Reactions at the Hydrazine (B178648) Moiety

The hydrazine functional group is the primary site of various chemical transformations, including oxidation, reduction, and condensation, leading to a diverse array of derivatives.

Oxidation Reactions and Products (e.g., Azo and Azoxy Compounds)

While specific studies on the oxidation of 5-Chloro-3-fluoro-2-hydrazinylpyridine are not extensively documented, the oxidation of hydrazinylpyridines is a known route to the formation of azo compounds. mdpi.com The general mechanism involves the conversion of the hydrazine to a diazo intermediate, which can then couple with another molecule or undergo further oxidation.

The synthesis of azo compounds often begins with the diazotization of an aromatic amine, which is conceptually similar to the oxidation of a hydrazine. nih.govekb.eg In a typical reaction, a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. ekb.eg This salt can then be coupled with an activated aromatic ring to yield an azo compound.

In the case of this compound, direct oxidation could potentially lead to the formation of a symmetrical azo compound, bis(5-chloro-3-fluoro-2-pyridyl)diazene, or, under controlled conditions, to the corresponding azoxy derivative. The reactivity of the hydrazine moiety allows for its conversion to the highly reactive diazo group, a versatile intermediate in organic synthesis.

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent | Potential Product | Product Class |

| This compound | Mild Oxidant | bis(5-chloro-3-fluoro-2-pyridyl)diazene | Azo Compound |

| This compound | Stronger Oxidant | bis(5-chloro-3-fluoro-2-pyridyl)diazene N-oxide | Azoxy Compound |

Reduction Reactions and Products (e.g., Hydrazones and Amines)

The reduction of the hydrazine group in 2-hydrazinylpyridine derivatives is a straightforward method for the synthesis of the corresponding 2-aminopyridines. A common and effective method for this transformation is catalytic hydrogenation. For instance, the reduction of 2-hydrazino-3-substituted-5,6-difluoropyridines to their corresponding 2-aminopyridine (B139424) derivatives has been successfully achieved using hydrogen gas in the presence of a Raney nickel catalyst. google.com This method is generally clean and provides high yields of the desired amine.

Applying this precedent to this compound, it is expected that catalytic hydrogenation would selectively reduce the N-N bond of the hydrazine moiety to afford 2-Amino-5-chloro-3-fluoropyridine, leaving the pyridine (B92270) ring and its halogen substituents intact.

Table 2: Expected Reduction Product of this compound

| Reactant | Reagent | Product | Product Class |

| This compound | H₂, Raney Ni | 2-Amino-5-chloro-3-fluoropyridine | Aminopyridine |

Condensation Reactions with Carbonyl Compounds

The reaction of hydrazines with aldehydes and ketones is a classic condensation reaction that results in the formation of hydrazones. This reaction is widely used for the characterization and synthesis of various derivatives. The reaction of 3-chloro-2-hydrazinopyridine (B1363166) with various aldehydes, catalyzed by acetic acid, has been shown to produce the corresponding hydrazone derivatives in good yields. google.com

Given the structural similarity, this compound is expected to react readily with a wide range of aldehydes and ketones. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone product.

Table 3: Representative Condensation Reactions of this compound

| Carbonyl Compound | Product | Product Class |

| Benzaldehyde | 1-((5-chloro-3-fluoropyridin-2-yl)imino)methyl)benzene | Hydrazone |

| Acetone | 2-((5-chloro-3-fluoropyridin-2-yl)imino)propane | Hydrazone |

| 4-Methoxybenzaldehyde | 1-((5-chloro-3-fluoropyridin-2-yl)imino)methyl)-4-methoxybenzene | Hydrazone |

Cyclization Reactions to Form Heterocyclic Systems

The hydrazine moiety of 2-hydrazinylpyridines is a key functional group for the construction of fused heterocyclic ring systems, such as triazolopyridines. These compounds are of significant interest in medicinal chemistry. The reaction of 2-hydrazinopyridines with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride, leads to the formation of a 1,2,4-triazole (B32235) ring fused to the pyridine core.

For example, the cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with various benzoic acid derivatives under ultrasonic irradiation has been reported to yield the corresponding 3-aryl- mdpi.comnih.govgoogle.comtriazolo[4,3-a]pyridines. This reaction demonstrates the utility of the hydrazinylpyridine scaffold in building complex heterocyclic structures. It is anticipated that this compound would undergo similar cyclization reactions with a variety of carboxylic acids and other suitable reagents to afford a range of novel fused heterocyclic compounds.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is rendered electron-deficient by the electronegative nitrogen atom and the halogen substituents, making it susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity of the Fluorine Atom to Nucleophilic Attack

In nucleophilic aromatic substitution reactions on polyhalogenated pyridines, a fluorine atom is often more readily displaced than a chlorine atom. google.com The high electronegativity of fluorine activates the carbon to which it is attached for nucleophilic attack. The position of the fluorine atom at C3, ortho to the hydrazine group and meta to the nitrogen atom, influences its reactivity.

The reaction of pentafluoropyridine (B1199360) with various nucleophiles, such as amines and thiols, has been shown to proceed readily, with substitution occurring preferentially at the 4-position (para to the nitrogen). However, substitution at other positions is also possible depending on the reaction conditions and the nature of the nucleophile. mdpi.com While specific studies on the nucleophilic substitution of the fluorine atom in this compound are limited, it is expected that this position would be reactive towards strong nucleophiles, potentially leading to the displacement of the fluoride (B91410) ion and the introduction of new functional groups onto the pyridine ring. The outcome of such reactions would likely be influenced by the directing effects of the existing substituents.

Table 4: Potential Nucleophilic Substitution Reactions at the Fluorine Atom

| Nucleophile | Potential Product |

| Methoxide (CH₃O⁻) | 5-Chloro-3-methoxy-2-hydrazinylpyridine |

| Ammonia (B1221849) (NH₃) | 3-Amino-5-chloro-2-hydrazinylpyridine |

| Thiophenoxide (C₆H₅S⁻) | 5-Chloro-3-(phenylthio)-2-hydrazinylpyridine |

Reactivity of the Chlorine Atom to Nucleophilic Attack

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution, particularly at the ortho and para positions. In this compound, the chlorine atom is meta to the ring nitrogen. However, the combined electron-withdrawing effects of the nitrogen atom, the fluorine at the 3-position, and the hydrazinyl group at the 2-position can sufficiently lower the electron density of the ring to facilitate nucleophilic displacement of the chlorine.

Generally, in nucleophilic aromatic substitution reactions of halo-pyridines, the reactivity of the halogen follows the order F > Cl > Br > I, which is the reverse of the order in alkyl halides. This is because the rate-determining step is the attack of the nucleophile to form a stabilized intermediate (a Meisenheimer-like complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively. Nevertheless, the carbon-chlorine bond is weaker than the carbon-fluorine bond, and under appropriate conditions, the chlorine atom can be displaced by a variety of nucleophiles.

Table 1: Examples of Nucleophilic Substitution on Chloropyridines

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | 5-Methoxy-3-fluoro-2-hydrazinylpyridine |

| Amine | Ammonia, Alkylamines | 5-Amino-3-fluoro-2-hydrazinylpyridine |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-3-fluoro-2-hydrazinylpyridine |

Note: This table represents potential reactions based on the general reactivity of chloropyridines and not necessarily experimentally confirmed reactions for this compound.

Regioselectivity and Stereoselectivity in Substitution Processes

Regioselectivity: In nucleophilic aromatic substitution reactions involving this compound, the primary site of attack is the carbon atom bearing the chlorine atom. The fluorine atom at the 3-position is generally less prone to substitution compared to chlorine in SNAr reactions unless harsh reaction conditions are employed. The hydrazinyl group at the 2-position is unlikely to be displaced. Therefore, nucleophilic substitution reactions are highly regioselective for the 5-position.

Stereoselectivity: Stereoselectivity becomes a relevant consideration if the incoming nucleophile or the this compound molecule possesses a chiral center. In the absence of any chiral elements, the substitution reaction will proceed without any stereochemical preference. However, if a chiral nucleophile is used, diastereomeric products may be formed. The stereochemical outcome would be influenced by the steric and electronic interactions between the substrate and the nucleophile in the transition state. To date, specific studies on the stereoselective substitution reactions of this compound are not widely reported in the literature.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. The presence of a fluorine atom and a chlorine atom, which are deactivating groups, further reduces the electron density of the ring, making EAS reactions challenging. The hydrazinyl group, however, is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring.

The directing effect of the substituents will determine the position of electrophilic attack. The hydrazinyl group is an ortho-, para-director. The fluorine and chlorine atoms are also ortho-, para-directors, although they are deactivating. The pyridine nitrogen directs electrophiles to the meta position (C-3 and C-5). Considering these competing effects:

The powerful activating and ortho-, para-directing effect of the hydrazinyl group at C-2 would direct incoming electrophiles to the C-3 and C-5 positions.

The C-3 position is already substituted with a fluorine atom.

The C-5 position is substituted with a chlorine atom.

The C-4 and C-6 positions are meta to the hydrazinyl group.

Therefore, electrophilic substitution, if it occurs, is most likely to take place at the C-4 or C-6 position, which are ortho and para to the deactivating halogen substituents but meta to the activating hydrazinyl group. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 5-Chloro-3-fluoro-2-hydrazinylpyridine. By analyzing the chemical shifts, coupling constants, and correlations, a detailed map of the atomic connectivity can be constructed. Due to the absence of readily available experimental spectra in the public domain, the following analyses are based on established principles of NMR spectroscopy and predicted spectral data generated from computational models.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum is anticipated to provide key insights into the electronic environment of the hydrogen atoms within the molecule. The pyridine (B92270) ring contains two aromatic protons, H-4 and H-6, whose chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the hydrazinyl group. Additionally, the hydrazinyl moiety (-NHNH₂) will exhibit signals for its protons, which may be broadened and their chemical shifts can be dependent on the solvent and concentration.

The aromatic protons, H-4 and H-6, are expected to appear as distinct signals in the downfield region, typical for aromatic compounds. The fluorine atom at the C-3 position and the chlorine atom at the C-5 position will induce characteristic splitting patterns through spin-spin coupling. Specifically, H-4 will likely appear as a doublet of doublets due to coupling with both the adjacent H-6 proton and the fluorine atom. Similarly, H-6 is expected to be a doublet, coupling with the H-4 proton. The protons of the hydrazinyl group may appear as two separate broad signals, corresponding to the -NH and -NH₂ protons, and their integration would correspond to one and two protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

|---|---|---|---|

| H-4 | 7.20 - 7.40 | dd | J(H-4, H-6) = 2-3 Hz, J(H-4, F-3) = 8-10 Hz |

| H-6 | 7.80 - 8.00 | d | J(H-6, H-4) = 2-3 Hz |

| -NH- | 4.50 - 5.50 | br s | - |

Note: Predicted values are based on computational models and may vary from experimental results. The chemical shifts of NH protons are highly variable.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum will reveal the five distinct carbon environments of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbon atoms directly bonded to the electronegative fluorine (C-3) and chlorine (C-5) atoms are expected to show characteristic shifts. The C-2 carbon, attached to the hydrazinyl group, will also have a distinct chemical shift.

The carbon atoms are expected to resonate in the aromatic region of the spectrum. The C-F and C-Cl bonds will result in characteristic carbon-fluorine and carbon-chlorine coupling, which can aid in the assignment of these signals. Specifically, the C-3 signal is expected to be a doublet with a large one-bond C-F coupling constant. The signals for C-2, C-4, and C-5 may also exhibit smaller two- or three-bond couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J in Hz) |

|---|---|---|

| C-2 | 150 - 155 | ~10-15 Hz (²J) |

| C-3 | 145 - 150 (d) | ~230-250 Hz (¹J) |

| C-4 | 120 - 125 | ~20-25 Hz (²J) |

| C-5 | 115 - 120 | ~5-10 Hz (³J) |

Note: Predicted values are based on computational models and may vary from experimental results.

¹⁹F NMR Spectral Analysis

The fluorine-19 NMR (¹⁹F NMR) spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic proton (H-4), resulting in a doublet multiplicity. This coupling provides direct evidence for the F-C-C-H connectivity.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. A cross-peak is expected between the signals of H-4 and H-6, confirming their ortho-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Cross-peaks would be observed between the ¹H signal of H-4 and the ¹³C signal of C-4, and between the ¹H signal of H-6 and the ¹³C signal of C-6. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and for assembling the molecular fragments. Key expected correlations include:

H-4 correlating to C-2, C-3, C-5, and C-6.

H-6 correlating to C-2, C-4, and C-5.

The hydrazinyl protons potentially showing correlations to C-2 and C-3.

These 2D NMR experiments, in conjunction with the 1D spectra, would provide a comprehensive and definitive structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which is instrumental in determining its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the molecular identity. The theoretical exact mass of the molecular ion [M+H]⁺ of this compound (C₅H₅ClFN₃) can be calculated by summing the exact masses of its constituent isotopes.

Table 3: Calculation of Theoretical Exact Mass for [C₅H₅³⁵Cl¹⁹FN₃+H]⁺

| Element | Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |

| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |

| Total | | | | 162.023428 |

The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum would show two main peaks for the molecular ion, one for [M+H]⁺ containing ³⁵Cl and another, approximately one-third the intensity, at two mass units higher for the [M+H]⁺ ion containing ³⁷Cl. The experimental determination of the exact mass and this isotopic pattern by HRMS would provide definitive confirmation of the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. The expected electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) and several characteristic fragment ions.

The presence of chlorine would be indicated by the isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for this molecule would likely involve the initial loss of the hydrazinyl group or parts of it, as well as the cleavage of the pyridine ring. The stability of the pyridine ring might lead to fragments where the ring itself remains intact.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment Ion | Structural Formula of Fragment |

| 161/163 | [C₅H₅ClFN₃]⁺ (Molecular Ion) | This compound |

| 130/132 | [C₅H₃ClFN]⁺ | Loss of NH₂NH |

| 111/113 | [C₄H₂ClFN]⁺ | Loss of HCN from [C₅H₃ClFN]⁺ |

| 95 | [C₅H₅FN₃]⁺ | Loss of Cl |

| 78 | [C₄H₂FN]⁺ | Loss of Cl and HCN |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The N-H stretching vibrations of the hydrazinyl group are anticipated to appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would likely be observed in the 1400-1600 cm⁻¹ region. The presence of the C-F and C-Cl bonds would give rise to strong absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydrazinyl (-NHNH₂) | N-H Stretch | 3200-3400 |

| Pyridine Ring | C=N Stretch | 1550-1600 |

| Pyridine Ring | C=C Stretch | 1400-1500 |

| Fluoro Group | C-F Stretch | 1100-1300 |

| Chloro Group | C-Cl Stretch | 700-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy orbitals to higher energy orbitals.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring is the primary chromophore, and the presence of substituents (chloro, fluoro, and hydrazinyl groups) will influence the position and intensity of the absorption maxima (λmax). The hydrazinyl group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | 230-250 | Ethanol |

| n → π | 270-290 | Ethanol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8-12 |

| b (Å) | 5-9 |

| c (Å) | 12-16 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide detailed information about the electronic structure, molecular orbitals, and potential reaction pathways.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-Chloro-3-fluoro-2-hydrazinylpyridine is significantly influenced by the electronegative chlorine and fluorine atoms, the electron-donating hydrazinyl group, and the aromatic pyridine (B92270) ring. A DFT analysis, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic properties.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For pyridyl hydrazones, the HOMO is often localized on the hydrazone moiety and the pyridine ring, while the LUMO is typically distributed over the pyridine ring. mdpi.com The presence of the electron-withdrawing chloro and fluoro groups would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and spectral properties.

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by describing charge distribution and hyperconjugative interactions. This analysis can reveal the nature of the bonding and the extent of electron delocalization within the molecule, providing insights into its stability. doi.org

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Computational Method |

| HOMO Energy | Lowered due to electronegative substituents | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Lowered due to electronegative substituents | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Moderate, indicating good stability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Dipole Moment | Significant due to polar C-F, C-Cl, and N-H bonds | DFT (e.g., B3LYP/6-311++G(d,p)) |

Note: The values in this table are qualitative predictions based on the analysis of similar compounds and have not been derived from specific calculations on this compound.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods are invaluable for predicting reaction mechanisms and identifying transition states. For this compound, a key reaction would be its formation, likely involving the nucleophilic addition of hydrazine (B178648) to a corresponding 2-halopyridine precursor. libretexts.orglibretexts.org DFT calculations can model the reaction pathway, locate the transition state structure, and calculate the activation energy, providing a deeper understanding of the reaction kinetics.

Furthermore, the reactivity of the hydrazinyl group in subsequent reactions, such as the formation of hydrazones or cyclization reactions, can be investigated. For instance, the mechanism of the Hantzsch pyridine synthesis, which involves the condensation of various components to form a dihydropyridine (B1217469) that is subsequently oxidized, has been elucidated using computational methods. youtube.com Similar approaches could be applied to predict the outcomes of reactions involving this compound.

Molecular Docking and Dynamics Simulations

Given that many pyridine derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are essential computational tools to explore the potential of this compound as a therapeutic agent.

Molecular docking studies predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. For example, pyridine derivatives have been docked into the active sites of enzymes like cholinesterase and various kinases to predict their inhibitory potential. mdpi.com A typical workflow would involve obtaining the 3D structure of a target protein, defining the binding site, and then using a docking program (e.g., AutoDock, Glide) to place the this compound molecule within the site and score the interactions. The chloro, fluoro, and hydrazinyl groups would be expected to participate in hydrogen bonding and halogen bonding interactions with amino acid residues.

Following docking, MD simulations can provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov These simulations model the movements of atoms and molecules, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. Such studies have been instrumental in the development of new pyridine-based therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a 3D-QSAR study could be performed to guide the design of more potent analogs.

In a typical QSAR study, a set of derivatives with known biological activities would be synthesized and tested. Molecular descriptors (e.g., steric, electronic, hydrophobic) would then be calculated for each compound. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, QSAR models for imidazo[4,5-b]pyridine derivatives have been successfully used to design new compounds with enhanced activity. mdpi.com

Prediction of Spectroscopic Data

Quantum chemical calculations can accurately predict various spectroscopic data, which is invaluable for the characterization of new compounds.

DFT methods are widely used to predict NMR chemical shifts. rsc.orgnih.gov For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful. The calculated chemical shifts, when compared with experimental data, can confirm the structure of the synthesized compound. The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been shown to be reliable with appropriate scaling factors. nih.gov

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. researchgate.netnih.gov The calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. doi.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features | Computational Method |

| ¹H NMR | Aromatic and N-H proton signals | GIAO method with DFT |

| ¹³C NMR | Distinct signals for each carbon atom | GIAO method with DFT |

| ¹⁹F NMR | A single resonance for the fluorine atom | GIAO method with DFT |

| IR Spectroscopy | Characteristic N-H, C=N, C-F, and C-Cl stretching frequencies | DFT frequency calculations |

| UV-Vis Spectroscopy | π-π* transitions in the UV region | TD-DFT |

Note: This table represents the types of spectroscopic data that can be predicted and the computational methods used. The exact values would require specific calculations.

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them.

The rotation around the C-N bond of the hydrazinyl group is a key conformational feature. Computational methods can be used to perform a relaxed potential energy surface scan by systematically rotating this dihedral angle and calculating the energy at each step. This would reveal the most stable conformations and the energy barriers to rotation. The presence of intramolecular hydrogen bonding between the hydrazinyl protons and the pyridine nitrogen or the fluorine atom could significantly influence the conformational preferences, as has been observed in other pyridine-based hydrazones. nih.gov Understanding the conformational landscape is crucial for rational drug design, as the bioactive conformation may not be the lowest energy conformer in solution.

Applications in Medicinal Chemistry and Biological Research

Scaffold for Novel Drug Discovery

The hydrazinylpyridine core is a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The presence of the reactive hydrazinyl group allows for the facile introduction of various substituents, enabling the exploration of a broad chemical space to optimize biological activity.

Design and Synthesis of Derivatives for Biological Evaluation

The synthesis of derivatives from a core scaffold is a cornerstone of medicinal chemistry. For a molecule like 5-Chloro-3-fluoro-2-hydrazinylpyridine, the hydrazinyl moiety serves as a key handle for chemical modification. For instance, hydrazines are known to react with aldehydes and ketones to form hydrazones, a class of compounds with a wide range of biological activities. nih.gov The general synthetic approach would involve condensing this compound with a library of diverse aldehydes or ketones to generate a corresponding library of hydrazone derivatives.

Furthermore, the pyridine (B92270) ring itself can be a site for further functionalization, although the existing substituents will direct the position of any new groups. The chloro and fluoro substituents also offer opportunities for specific cross-coupling reactions, which are powerful tools in modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

A hypothetical synthetic scheme for generating derivatives is presented below:

Table 1: Hypothetical Synthesis of this compound Derivatives

| Reactant A | Reactant B (Example) | Reaction Type | Product Class |

| This compound | Aromatic Aldehyde | Condensation | Hydrazone |

| This compound | Substituted Carboxylic Acid | Amide Coupling | Hydrazide |

| This compound | Isocyanate | Addition | Semicarbazide |

These synthetic strategies would allow for the systematic exploration of structure-activity relationships (SAR), where the nature and position of substituents are varied to enhance potency and selectivity for a particular biological target.

Exploration of Therapeutic Properties (e.g., Anti-cancer, Anti-inflammatory)

Pyridine and its derivatives are well-represented among anti-cancer agents. researchgate.net The pyridine scaffold is a key component of several approved kinase inhibitors. The hydrazone linkage, which can be readily formed from a hydrazinylpyridine, is also found in many compounds with demonstrated anti-tumor activity. For example, novel hydrazone derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines. nih.gov

The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The chloro group can also contribute to binding interactions and modulate the electronic properties of the pyridine ring. Therefore, derivatives of this compound are rational candidates for screening as potential anti-cancer agents. Research on related quinoline-based hydrazide-hydrazone derivatives has shown significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines. nih.govmdpi.com

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents. Pyridine derivatives have been investigated for their anti-inflammatory potential. rsc.org Specifically, fluorine-substituted heterocyclic compounds have been shown to possess potent anti-inflammatory activities. nih.gov The incorporation of fluorine can enhance the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs). Studies on fluorinated benzofuran (B130515) derivatives have demonstrated their efficacy as anti-inflammatory agents. mdpi.com Hydrazide-hydrazone derivatives have also been evaluated for their anti-inflammatory activity. researchgate.net Given these precedents, derivatives of this compound represent a promising scaffold for the development of novel anti-inflammatory drugs.

Enzymatic Studies and Biochemical Probing

The structural features of this compound suggest its potential as an inhibitor of various enzymes, making it a valuable tool for biochemical studies.

Investigation as an Enzyme Inhibitor

Hydrazine (B178648) and its derivatives are known to interact with and inhibit certain classes of enzymes. nih.gov For instance, hydrazines can act as inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov Pyridine-based compounds have been extensively studied as enzyme inhibitors, targeting a wide range of enzymes, including kinases, cholinesterases, and carbonic anhydrases. researchgate.netacs.orgmdpi.com

The combination of a pyridine ring and a hydrazinyl group in this compound makes it an interesting candidate for screening against various enzyme families. The electron-withdrawing nature of the chloro and fluoro substituents can modulate the pKa of the pyridine nitrogen and the hydrazinyl group, which can in turn influence binding to the active site of an enzyme.

Table 2: Potential Enzyme Classes for Inhibition by Hydrazinylpyridine Derivatives

| Enzyme Class | Rationale for Inhibition |

| Kinases | Pyridine is a common scaffold in kinase inhibitors. acs.org |

| Monoamine Oxidases (MAOs) | Hydrazine derivatives are known MAO inhibitors. nih.gov |

| Carbonic Anhydrases | Pyridine-sulfonamides are potent inhibitors. mdpi.com |

| Cholinesterases | Pyridine derivatives have shown inhibitory activity. acs.org |

Mechanism of Action in Enzyme Modulation

The mechanism by which a molecule like this compound or its derivatives might inhibit an enzyme can be either reversible or irreversible. Reversible inhibitors typically bind to the enzyme's active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. The specific substitution pattern on the pyridine ring and any groups attached to the hydrazinyl moiety would dictate the nature and strength of these interactions.

Irreversible inhibition often involves the formation of a covalent bond between the inhibitor and a reactive residue in the enzyme's active site. The hydrazinyl group is known to be a reactive functional group that can participate in such covalent modifications.

Kinetic studies are essential to determine the mechanism of inhibition. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate, it is possible to distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. researchgate.net

Interactions with Specific Biological Targets

Identifying the specific biological targets of a compound is a critical step in drug discovery and chemical biology. nih.gov For a novel scaffold like this compound, a variety of approaches can be used to elucidate its molecular targets.

Target identification can begin with broad phenotypic screening, where the compound is tested for its effects on whole cells or organisms. If an interesting biological activity is observed, more focused studies can be initiated to pinpoint the molecular target. This can involve techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Computational methods, such as molecular docking, can also be employed to predict potential binding interactions with known protein structures. acs.org These in silico approaches can help to prioritize potential targets for experimental validation. A comprehensive map of molecular drug targets can serve as a valuable resource in this process. nih.gov The specific electronic and steric properties conferred by the chloro and fluoro substituents on the pyridine ring would be key parameters in these computational models.

Pharmacological Relevance of Halogenated Pyridine Hydrazines

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs. Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its presence in essential biological molecules like NAD and vitamin B6 underscore its importance in medicinal chemistry. When combined with halogens and a hydrazine group, the resulting molecule gains properties that are often sought after in drug discovery.

Hydrazide and hydrazone derivatives, which are closely related to hydrazinylpyridines, are known to exhibit a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and analgesic properties. For example, various hydrazone derivatives have been reported to be highly effective against breast cancer, lung cancer, and CNS cancer cell lines. Similarly, hydrazides are considered key intermediates in the synthesis of novel biologically active compounds, with a significant portion of recently reported derivatives being evaluated for antimicrobial and antifungal activity. researchgate.net

The introduction of halogen atoms, specifically chlorine and fluorine, onto the pyridine ring can profoundly influence a molecule's pharmacological profile. Halogens can modulate factors such as:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.

Lipophilicity and Permeability: Halogenation can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes. This is a critical factor for drugs targeting intracellular proteins.

Binding Affinity: The high electronegativity of fluorine and chlorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the binding affinity and potency of the drug. For instance, a hydrogen bond matrix involving inhibitors and the catalytic core of a kinase can be influenced by the presence of halogens. researchgate.net

Given these characteristics, halogenated pyridine hydrazines are promising candidates for the development of various therapeutic agents, particularly in oncology. The pyridine core is a common feature in many kinase inhibitors, which are a major class of cancer drugs. researchgate.netacs.orgnih.gov The hydrazine moiety can act as a versatile linker or a pharmacophore itself, capable of forming crucial interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific structure-activity relationship (SAR) data for derivatives of this compound are not extensively documented, principles derived from related classes of compounds, such as pyridine-based kinase inhibitors, can provide valuable insights into how structural modifications might impact biological activity. SAR studies are crucial for optimizing lead compounds into clinical candidates by systematically altering different parts of the molecule and assessing the effect on potency, selectivity, and pharmacokinetic properties.

For a hypothetical series of derivatives based on the this compound scaffold, SAR exploration would typically involve modifications at several key positions:

The Hydrazine Moiety (-NHNH₂): This group is a primary site for derivatization. It can be reacted with various aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to form hydrazides. The nature of the substituent introduced here would significantly impact the molecule's properties. For example, introducing aromatic or heterocyclic rings could lead to additional π-π stacking or hydrogen bonding interactions with a target protein.

The Pyridine Ring Substituents: The existing chloro and fluoro groups are key determinants of the electronic and steric properties of the pyridine ring.

Fluorine at C3: Replacing the fluorine with other small electron-withdrawing or donating groups would probe the importance of its electronic influence on the pyridine nitrogen and the adjacent hydrazine.

Chlorine at C5: Substitution of the chlorine atom with other halogens (e.g., bromine) or small alkyl groups would alter the lipophilicity and size of this part of the molecule, which could affect binding to a hydrophobic pocket in a target enzyme. In some kinase inhibitors, even minor changes like switching a 2-chloro-pyridine for a 2-fluoro- or 2-aminopyridine (B139424) can significantly impact potency and reduce off-target effects like CYP enzyme inhibition. acs.org

Other Positions on the Pyridine Ring (C4 and C6): Introduction of small substituents at the C4 or C6 positions could be used to fine-tune the molecule's solubility, metabolic stability, and selectivity.

The following interactive table illustrates a hypothetical SAR study for derivatives of this compound, based on common observations in medicinal chemistry for similar scaffolds, such as their potential activity as kinase inhibitors.

| Compound | R1 (Modification at Hydrazine) | R2 (Modification at C5) | Hypothetical Kinase Inhibitory Activity (IC₅₀, nM) | Rationale for Activity Change |

|---|---|---|---|---|

| Derivative 1 | -H (Parent Compound) | -Cl | 500 | Baseline activity of the core scaffold. |

| Derivative 2 | -C(O)CH₃ (Acetyl) | -Cl | >1000 | Small, polar group may not form favorable interactions in a hydrophobic binding pocket. |

| Derivative 3 | -C(=O)Ph (Benzoyl) | -Cl | 150 | Aromatic ring could engage in π-stacking interactions within the active site, increasing potency. |

| Derivative 4 | -C(=O)Ph-4-OCH₃ | -Cl | 80 | Electron-donating group may enhance binding affinity or improve pharmacokinetic properties. |

| Derivative 5 | -C(=O)Ph | -Br | 180 | Larger halogen may cause a slight steric clash, slightly reducing activity compared to the chloro analog. |

| Derivative 6 | -C(=O)Ph | -CH₃ | 300 | Methyl group may be less optimal for halogen-bonding interactions that might be present with chlorine. |

This hypothetical data illustrates that the activity of derivatives can be highly sensitive to the nature and position of substituents. A systematic approach to synthesizing and testing such derivatives is fundamental to the process of drug discovery and development.

Applications in Materials Science and Industrial Chemistry

Precursor for Polymer and Coating Development

5-Chloro-3-fluoro-2-hydrazinylpyridine is identified as a material building block for polymer science. bldpharm.com In this context, it functions as a monomer or a starting material for creating more complex polymeric structures. The hydrazinyl group (-NHNH2) is highly reactive and can participate in various polymerization reactions, such as condensation reactions with dicarbonyl compounds, to form long-chain polymers. The presence of chlorine and fluorine atoms on the pyridine (B92270) ring can impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, and altered solubility. These characteristics are desirable in the development of specialized polymers and coatings for advanced applications.

Role in Agrochemical Research (e.g., Herbicidal and Antifungal Agents)

The 5-chloro-3-fluoropyridine scaffold is a key component in the development of modern agrochemicals, particularly herbicides. Research has demonstrated that derivatives synthesized from this core structure exhibit significant biological activity.

Herbicidal Agents: A study focused on a series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring, which were synthesized using a precursor with the "5-chloro-3-fluoro-pyridin-2-yloxy" moiety. researchgate.net These compounds were tested for herbicidal activity against various graminaceous plants. The findings indicated that almost all the synthesized 5-chloro-3-fluorophenoxypyridines showed moderate to high levels of herbicidal activity at an application rate of 125 g/ha. researchgate.net Specifically, one derivative, 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine, demonstrated potent activity against weeds without causing injury to crops. researchgate.net The connection of the 5-chloro-3-fluoropyridine structure to herbicides is further substantiated by its relation to the known herbicide Clodinafop, for which 5-Chloro-3-fluoro-2-hydroxypyridine is an environmental transformation product. nih.gov

Antifungal and Antibacterial Agents: While direct studies on the antifungal properties of this compound are limited, research on structurally similar compounds highlights the potential of this chemical class. Derivatives of the related compound 3-chloro-2-hydrazinopyridine (B1363166) have been synthesized and tested for their efficacy against plant pathogens. google.com These derivatives showed significant inhibitory effects against the bacteria causing tomato bacterial spot disease (up to 82.54% inhibition) and the fungus responsible for cucumber fusarium wilt (up to 71.11% inhibition) at a concentration of 100 µg/ml. google.com This suggests that the hydrazinopyridine scaffold is a promising pharmacophore for developing new antifungal and antibacterial agents for agricultural use.

| Compound Class | Target Weeds | Application Rate | Observed Activity | Noted Crop Safety |

|---|---|---|---|---|

| 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring | Graminaceous plants | 125 g/ha | Moderate to High | Yes (for specific derivatives) |

Development of New Organic Electronic Materials

This compound is classified as a building block for electronic materials. bldpharm.com It is specifically noted as an "Aggregation-Induced Emission Organic monomer of COF". bldpharm.com This indicates its potential use in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures, which are being explored for applications in electronics, sensing, and gas storage. The term "Aggregation-Induced Emission" (AIE) suggests that materials derived from this compound may be non-emissive when dissolved but become highly fluorescent in an aggregated state, a valuable property for developing novel sensors, organic light-emitting diodes (OLEDs), and bio-imaging agents.

Catalyst or Ligand in Industrial Processes

The molecular structure of this compound contains both a pyridine ring nitrogen and a hydrazinyl group, both of which possess lone pairs of electrons. These features make the molecule a potential bidentate ligand capable of coordinating with metal centers. The precursor molecule, 2-Amino-5-chloro-3-fluoropyridine, is known to coordinate with copper centers to form organometallic complexes. ossila.com This capability suggests that this compound could similarly be used to synthesize organometallic complexes. Such complexes often exhibit catalytic activity and are crucial in many industrial processes, including cross-coupling reactions, hydrogenations, and polymerizations. The specific electronic properties imparted by the chloro and fluoro substituents could modulate the stability and reactivity of the resulting metal complex, allowing for the fine-tuning of a catalyst for a specific industrial application.

Comparison with Structural Analogs and Derivatives

Comparative Analysis with 3-Fluoro-2-hydrazinylpyridine Hydrochloride

3-Fluoro-2-hydrazinylpyridine hydrochloride serves as a foundational analog for understanding the role of the chlorine atom at the 5-position. While specific comparative studies are not extensively documented in publicly available literature, a theoretical analysis of their structures suggests differences in electronic properties and potential reactivity. The presence of the electron-withdrawing chlorine atom in 5-Chloro-3-fluoro-2-hydrazinylpyridine is expected to decrease the electron density of the pyridine (B92270) ring compared to 3-Fluoro-2-hydrazinylpyridine. This alteration in electron distribution can influence the compound's acidity, basicity, and susceptibility to nucleophilic or electrophilic attack.

| Property | This compound | 3-Fluoro-2-hydrazinylpyridine Hydrochloride |

| Molecular Formula | C5H5ClFN3 | C5H7FN3 · HCl |

| Molecular Weight | 161.57 g/mol | 163.59 g/mol |

| Key Structural Difference | Presence of a chlorine atom at the 5-position | Absence of a chlorine atom at the 5-position; present as a hydrochloride salt |

Note: The data in this table is based on fundamental chemical principles and available information from chemical suppliers, as direct comparative research data is limited.

Examination of Other Halogenated Pyridine Hydrazines (e.g., 5-Bromo-3-fluoro-2-hydrazinylpyridine)

The substitution of the chlorine atom with other halogens, such as bromine, provides further insight into the impact of the halogen's nature on the molecule's characteristics. 5-Bromo-3-fluoro-2-hydrazinylpyridine is a close analog where the primary difference is the halogen at the 5-position.

| Property | This compound | 5-Bromo-3-fluoro-2-hydrazinylpyridine |

| Molecular Formula | C5H5ClFN3 | C5H5BrFN3 |

| Molecular Weight | 161.57 g/mol | 206.02 g/mol |

| Halogen at Position 5 | Chlorine (Cl) | Bromine (Br) |

| Electronegativity of Halogen | 3.16 (Pauling scale) | 2.96 (Pauling scale) |

| van der Waals Radius of Halogen | 175 pm | 185 pm |

Note: The data in this table is based on fundamental chemical principles and available information from chemical suppliers, as direct comparative research data is limited.

Derivatives with Substituted Hydrazine (B178648) Moieties (e.g., N-methyl, N,N-dimethyl variants)

Modification of the hydrazine group, for instance, through N-methylation, can significantly alter the compound's properties. The introduction of one or two methyl groups on the terminal nitrogen of the hydrazine moiety would increase the molecule's lipophilicity and steric bulk.

Impact of Halogen Position and Type on Reactivity and Biological Activity

The position and type of halogen substituent on the pyridine ring are critical determinants of a molecule's reactivity and biological activity.

Reactivity: The electron-withdrawing nature of halogens generally deactivates the pyridine ring towards electrophilic substitution. The position of the halogen influences the regioselectivity of reactions. For nucleophilic aromatic substitution, halogens at the 2- and 4-positions are typically more readily displaced than those at the 3- or 5-positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. The reactivity of the halogen as a leaving group generally follows the order I > Br > Cl > F for nucleophilic aromatic substitution.

Future Research Perspectives

Exploration of Novel Synthetic Routes

Future research is anticipated to focus on the development of more efficient, scalable, and versatile synthetic routes to 5-Chloro-3-fluoro-2-hydrazinylpyridine and its derivatives. While current methods for synthesizing hydrazinylpyridines exist, there is room for innovation, particularly in the realm of catalytic and multicomponent reactions. rsc.orgresearchgate.netgoogle.comgoogle.com

One promising avenue is the exploration of late-stage functionalization techniques. nih.gov This would involve introducing the chloro, fluoro, or hydrazinyl groups at a later stage in a synthetic sequence, allowing for the rapid generation of a diverse library of analogues from a common intermediate. The development of novel transition metal catalysts could facilitate such transformations with high regioselectivity and yield. numberanalytics.com For instance, new palladium-catalyzed cross-coupling reactions could be explored for the selective introduction of the chloro or fluoro substituents. numberanalytics.com

Furthermore, the application of flow chemistry presents an opportunity to improve the safety and efficiency of synthesizing this compound, particularly when handling potentially hazardous reagents like hydrazine (B178648). Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purities.

Discovery of Unforeseen Chemical Transformations

The unique electronic properties of the substituted pyridine (B92270) ring in this compound suggest that it may undergo novel and unforeseen chemical transformations. Future research should aim to explore the reactivity of this compound under various conditions to uncover new synthetic methodologies.

The hydrazinyl group is a key functional handle that can participate in a wide range of reactions. While the formation of hydrazones is a well-established transformation, there is potential to discover novel cyclization reactions to form fused heterocyclic systems. nih.gov These reactions could be promoted by microwave irradiation or novel catalysts, leading to the efficient synthesis of complex molecular architectures. researchgate.net

Moreover, the interplay between the chloro, fluoro, and hydrazinyl substituents could lead to unexpected reactivity. For example, intramolecular interactions could influence the regioselectivity of subsequent reactions on the pyridine ring. Computational studies could be employed to predict and understand these potential transformations, guiding experimental efforts. The development of organocatalytic processes could also unveil new reaction pathways that avoid the use of metals. nih.gov

Expansion of Biological Activity Spectrum

Hydrazine and pyridine derivatives are known to exhibit a wide range of biological activities, and this compound serves as an excellent scaffold for the development of new therapeutic agents. orientjchem.orglifechemicals.comdrugbank.com Future research will likely focus on synthesizing libraries of compounds derived from this core structure and screening them for a broad range of biological targets.

Given the known activities of related compounds, promising areas of investigation include:

Anticancer Activity: Hydrazone derivatives have shown significant potential as anticancer agents. nih.gov Derivatives of this compound could be designed to target specific kinases or other proteins involved in cancer progression.

Antimicrobial and Antifungal Activity: The pyridine core is a common feature in many antimicrobial and antifungal drugs. researchgate.netmdpi.com Novel derivatives could be synthesized and tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.gov

Antimalarial Activity: Pyridine derivatives have also been investigated as antimalarial agents. nih.gov New compounds derived from this compound could be evaluated for their efficacy against different strains of the malaria parasite.

Neurological Disorders: The structural motifs present in this compound are found in molecules with activity in the central nervous system. Further derivatization and screening could lead to the discovery of novel treatments for conditions such as depression or neurodegenerative diseases. orientjchem.org

The presence of a fluorine atom is particularly noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govbohrium.comresearchgate.net

Integration into Advanced Materials Science

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials. Future research in this area could explore its use in the development of:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials have been utilized in the fabrication of OLEDs. rsc.org The specific substitution pattern of this compound could be leveraged to tune the electronic properties of new materials for more efficient and stable devices.

Polymers and Networks: The reactive hydrazinyl group can be used as a linking unit in the synthesis of novel polymers and porous networks. These materials could have applications in areas such as gas storage, catalysis, or sensing.

Functional Dyes and Pigments: The chromophoric nature of the pyridine ring can be modified through derivatization to create new dyes and pigments with specific optical properties.

The ability to functionalize the pyridine ring further allows for the fine-tuning of the material's properties for specific applications.

Sustainable Chemistry Approaches in Synthesis and Application

Applying the principles of green chemistry to the synthesis and use of this compound is a crucial future research direction. nih.gov This involves the development of environmentally benign synthetic methods and the design of products that are less hazardous to human health and the environment. rasayanjournal.co.in

Key areas for future research in sustainable chemistry include:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a key aspect of sustainable synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through multicomponent reactions, is a fundamental principle of green chemistry. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govnih.gov

By focusing on these sustainable approaches, the environmental impact of producing and using this compound and its derivatives can be significantly minimized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3-fluoro-2-hydrazinylpyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, hydrazine can be introduced to a halogenated pyridine precursor (e.g., 5-chloro-3-fluoro-2-halopyridine) under reflux in polar aprotic solvents like DMF. Optimizing reaction efficiency requires controlling stoichiometric ratios (e.g., 1.2:1 hydrazine:precursor), temperature (80–100°C), and catalyst use (e.g., CuI for Ullmann-type couplings). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and hydrazine linkage.

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts.

- Elemental analysis (CHNS) to validate empirical formula.

- FT-IR to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Cross-referencing with computational simulations (DFT) enhances structural validation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow hazard controls for chlorinated/fluorinated pyridines:

- PPE : Nitrile gloves, lab coat, and safety goggles; use a fume hood to avoid inhalation .

- Spill management : Absorb spills with inert material (vermiculite), dispose as hazardous waste, and avoid aqueous runoff .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for targeted biological activity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., kinase enzymes). Pair with DFT calculations (Gaussian 09) to map electronic properties (HOMO/LUMO) and assess reactivity. Validate predictions via SAR studies, synthesizing derivatives with modified substituents (e.g., –CF₃, –NO₂) and testing in vitro .

Q. What experimental strategies resolve contradictions in spectral data for hydrazine-functionalized pyridines?

- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting) may arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR to detect dynamic equilibria.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Isotopic labeling (e.g., ¹⁵N-hydrazine) to trace bonding patterns.

- Control experiments (e.g., synthesizing analogues without hydrazine) to isolate artifacts .

Q. How can process control methodologies improve scalability in the synthesis of this compound?